molecular formula C15H16N2O B581650 3-(4-Aminophenyl)-N-ethylbenzamide CAS No. 1345471-45-5

3-(4-Aminophenyl)-N-ethylbenzamide

Cat. No.: B581650
CAS No.: 1345471-45-5
M. Wt: 240.306
InChI Key: SXHRJNUFEJOBHB-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-N-ethylbenzamide, also known as 4-aminophenyl N-ethylbenzamide, is a chemical compound that has been the subject of numerous scientific studies and applications in the fields of medicine, pharmacology, and biochemistry. It is an important intermediate in the synthesis of pharmaceuticals and other compounds, and has been studied for its potential role in the regulation of biochemical and physiological processes.

Scientific Research Applications

Electrochemical Oxidation and Antioxidant Activity

Amino-substituted benzamide derivatives, closely related to 3-(4-Aminophenyl)-N-ethylbenzamide, have been studied for their capacity to act as antioxidants through the scavenging of free radicals. Electrochemical oxidation mechanisms of these compounds, including those with primary amino groups, reveal insights into their radical scavenging activity. The electrochemical behavior is complex and pH-dependent, with probable reaction mechanisms involving the formation of quinonediimine derivatives, highlighting their potential antioxidant applications (Jovanović et al., 2020).

Polymer Synthesis and Characterization

In the realm of materials science, novel aromatic polyimides have been synthesized using diamines, including those structurally related to this compound. These polymers exhibit solubility in various organic solvents and possess high thermal stability, which is critical for applications in electronics and aerospace industries. The synthesis process and the resultant polymers' properties, such as degradation temperature and specific heat capacity, underscore the compound's utility in creating high-performance materials (Butt et al., 2005).

Molecular Docking and Antibacterial Evaluation

A new series of derivatives, structurally similar to this compound, have been synthesized and evaluated for their antibacterial properties through molecular docking studies. These compounds have shown promising activity against various bacterial strains, with specific derivatives exhibiting low minimum inhibitory concentration (MIC) values, indicating their potential as antibacterial agents. The combination of synthesis, characterization, and computational docking studies presents a comprehensive approach to the development of new antibacterial drugs (Ravichandiran et al., 2015).

Novel Synthetic Approaches and Antiviral Activity

Research into N-Phenylbenzamide derivatives, closely related to the compound , has identified potential leads for the development of anti-enterovirus drugs. One such derivative demonstrated activity against EV 71 strains at low micromolar concentrations, offering a promising foundation for future antiviral drug development. This highlights the potential pharmaceutical applications of derivatives of this compound in treating viral infections (Ji et al., 2013).

Properties

IUPAC Name

3-(4-aminophenyl)-N-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-17-15(18)13-5-3-4-12(10-13)11-6-8-14(16)9-7-11/h3-10H,2,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHRJNUFEJOBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718358
Record name 4'-Amino-N-ethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-45-5
Record name [1,1′-Biphenyl]-3-carboxamide, 4′-amino-N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Amino-N-ethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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